5-Fluoro-amb-pica

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il appartient à la classe des indole-3-carboxamides et a été vendu comme drogue de synthèse et comme ingrédient actif dans des mélanges de cannabis synthétique . MMB2201 a été signalé pour la première fois en Russie et en Biélorussie en janvier 2014 et a depuis été identifié dans divers pays, y compris les États-Unis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du MMB2201 implique la réaction de l'acide 1-(5-fluoropentyl)-1H-indole-3-carboxylique avec le 3-méthylbutanoate de méthyle en présence d'un agent de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP). La réaction se produit généralement dans un solvant anhydre tel que le dichlorométhane à température ambiante .

Méthodes de production industrielle

La production industrielle de MMB2201 suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

MMB2201 subit diverses réactions chimiques, notamment :

Oxydation : MMB2201 peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction de MMB2201 peut être obtenue en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : MMB2201 peut subir des réactions de substitution nucléophile, en particulier au niveau de la chaîne fluoropentyle.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Nucléophiles tels que l'azoture de sodium dans des solvants aprotiques polaires.

Principaux produits formés

Oxydation : Formation d'acides carboxyliques et de cétones.

Réduction : Formation d'alcools et d'amines.

Substitution : Formation de dérivés indoliques substitués.

Applications de la recherche scientifique

MMB2201 est principalement utilisé dans la recherche médico-légale et toxicologique. Il sert d'étalon de référence pour l'identification et la quantification des cannabinoïdes synthétiques dans les échantillons biologiques en utilisant des techniques telles que la chromatographie liquide-spectrométrie de masse (LC-MS) et la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) . De plus, MMB2201 est utilisé dans des études qui étudient les effets pharmacologiques des cannabinoïdes synthétiques sur le système nerveux central .

Mécanisme d'action

MMB2201 exerce ses effets en se liant aux récepteurs cannabinoïdes du cerveau, en particulier les récepteurs CB1 et CB2. Cette liaison conduit à l'activation des récepteurs couplés aux protéines G, ce qui entraîne l'inhibition de l'adénylate cyclase et une diminution des niveaux d'adénosine monophosphate cyclique (AMPc). Les effets en aval comprennent la libération modifiée de neurotransmetteurs et la modulation de la transmission synaptique .

Applications De Recherche Scientifique

Pharmacological Properties

5-Fluoro-amb-pica is known for its strong affinity for the cannabinoid type 1 (CB1) receptor, which is pivotal in mediating the psychoactive effects of cannabinoids. The compound exhibits significant agonistic activity, influencing various physiological processes such as angiogenesis and neuroprotection.

Angiogenesis Stimulation

Recent research has highlighted the compound's ability to enhance angiogenesis, particularly in human brain microvascular endothelial cells (HBMECs). In a study conducted to assess its effects on cell viability and angiogenic processes, this compound was shown to:

- Increase Cell Proliferation : Treatment with concentrations ranging from 0.0001 μM to 1 μM resulted in a dose-dependent increase in cell metabolic activity.

- Enhance Cell Migration : Scratch wound healing assays indicated significantly higher migration rates in treated cells compared to controls.

- Promote Tube Formation : Tube formation assays demonstrated that HBMECs treated with this compound exhibited increased tube length and branching points, essential for new blood vessel formation .

Therapeutic Implications

The potential therapeutic applications of this compound are diverse, particularly in treating conditions associated with impaired angiogenesis such as ischemic diseases and certain cancers. The compound's ability to modulate pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) suggests its role in promoting vascular health.

Case Studies and Clinical Relevance

- Toxicological Findings : In forensic toxicology, this compound has been identified in postmortem samples, indicating its presence in cases associated with synthetic cannabinoid use. This underscores the need for further investigation into its safety profile and potential risks associated with recreational use .

- Clinical Observations : Reports have documented instances where individuals exhibited severe adverse effects following exposure to synthetic cannabinoids, including this compound. These cases highlight the importance of understanding the pharmacodynamics of this compound to mitigate risks associated with its use .

Table 1: Effects of this compound on HBMECs

| Concentration (μM) | Cell Viability (%) | Migration Rate (mm/h) | Tube Length (mm) | Branch Points |

|---|---|---|---|---|

| 0.0001 | 85 ± 3 | 12 ± 1 | 50 ± 5 | 2 ± 0 |

| 0.001 | 90 ± 2 | 18 ± 2 | 70 ± 6 | 3 ± 1 |

| 0.01 | 95 ± 2 | 25 ± 3 | 100 ± 10 | 5 ± 1 |

| 0.1 | 98 ± 1 | 30 ± 4 | 120 ± 12 | 7 ± 2 |

| 1 | >99 | >35 | >150 | >10 |

Mécanisme D'action

MMB2201 exerts its effects by binding to cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. The downstream effects include altered neurotransmitter release and modulation of synaptic transmission .

Comparaison Avec Des Composés Similaires

MMB2201 est structurellement similaire à d'autres cannabinoïdes synthétiques tels que 5F-AMB, 5F-ADB et MDMB-CHMICA. MMB2201 est unique en raison de sa chaîne fluoropentyle spécifique et de son noyau indole-3-carboxamide . Ces caractéristiques structurales contribuent à sa forte puissance et à son profil pharmacologique distinct.

Liste de composés similaires

- 5F-AMB

- 5F-ADB

- MDMB-CHMICA

- MDMB-CHMINACA

- MDMB-FUBINACA

Activité Biologique

5-Fluoro-amb-pica, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity, particularly as a cannabinoid receptor agonist. This article provides a comprehensive overview of its biological properties, mechanisms of action, and associated case studies.

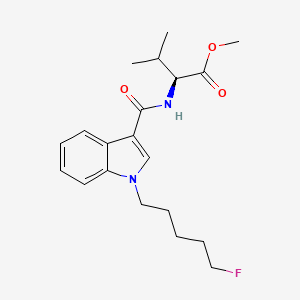

Chemical Structure and Properties

This compound is classified as an indole-3-carboxamide derivative. Its molecular formula is C20H27FN2O3, with a molecular weight of approximately 363.2078 g/mol. The compound features a fluorinated pentyl group, which significantly influences its pharmacological profile.

This compound primarily acts as a full agonist at the cannabinoid receptors CB1 and CB2. Studies have shown that it binds to these receptors with high affinity, exhibiting Ki values in the low nanomolar range (e.g., Ki = 1.24 nM) for CB1 receptors . The compound's potency is notably higher than that of Δ9-THC, the primary psychoactive component of cannabis.

Table 1: Potency Comparison of this compound with Other Cannabinoids

| Compound | Receptor Type | Ki (nM) | EC50 (nM) |

|---|---|---|---|

| This compound | CB1 | 1.24 | 1.46 |

| Δ9-THC | CB1 | ~40 | ~30 |

| JWH-018 | CB1 | ~20 | ~10 |

In Vitro Studies

In vitro studies indicate that this compound induces significant cellular responses through activation of the cannabinoid signaling pathways. It has been shown to influence gene expression related to cell proliferation and apoptosis in various cell lines .

In Vivo Studies

Animal studies have demonstrated that administration of this compound results in dose-dependent effects such as hypothermia, analgesia, and changes in behavior consistent with cannabinoid receptor activation .

Case Studies and Clinical Implications

Recent clinical reports have highlighted the adverse effects associated with the use of this compound. For instance, a study documented twelve cases of intoxication leading to three fatalities, with symptoms including severe agitation, confusion, and psychosis . Blood concentrations in these cases ranged from 0.1 to 16 ng/mL, indicating potential for significant toxicity even at low doses.

Table 2: Summary of Clinical Case Reports Involving this compound

| Case Number | Symptoms | Blood Concentration (ng/mL) | Outcome |

|---|---|---|---|

| 1 | Agitation, confusion | 0.28 | Non-fatal |

| 2 | Hypothermia, psychosis | 0.32 | Non-fatal |

| 3 | Fatal intoxication | 16 | Fatal |

Metabolism and Excretion

The metabolism of this compound involves several pathways including hydroxylation and glucuronidation. These metabolic processes can lead to various metabolites that may also exhibit biological activity . Understanding these pathways is crucial for developing analytical methods for detection in biological samples.

Propriétés

Numéro CAS |

1616253-26-9 |

|---|---|

Formule moléculaire |

C20H27FN2O3 |

Poids moléculaire |

362.4 g/mol |

Nom IUPAC |

methyl 2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C20H27FN2O3/c1-14(2)18(20(25)26-3)22-19(24)16-13-23(12-8-4-7-11-21)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,18H,4,7-8,11-12H2,1-3H3,(H,22,24) |

Clé InChI |

JFXASAFVUQVGEW-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |

SMILES canonique |

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |

Synonymes |

N-[[1-(5-Fluoropentyl)-1H-indol-3-yl]carbonyl]-valine Methyl Ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.